molecular formula C12H15NO4S B14469673 N-(3-Sulfanylpropanoyl)-L-tyrosine CAS No. 72636-16-9

N-(3-Sulfanylpropanoyl)-L-tyrosine

Cat. No.: B14469673
CAS No.: 72636-16-9
M. Wt: 269.32 g/mol
InChI Key: HAMZHHYTTXMBKE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Sulfanylpropanoyl)-L-tyrosine is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a sulfanyl group attached to a propanoyl chain, which is further linked to the amino acid L-tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Sulfanylpropanoyl)-L-tyrosine typically involves the reaction of L-tyrosine with 3-mercaptopropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of L-tyrosine and the amino group of 3-mercaptopropanoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(3-Sulfanylpropanoyl)-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Sulfanylpropanoyl)-L-tyrosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Sulfanylpropanoyl)-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, thereby inhibiting or modulating the activity of the target enzyme. This interaction can affect various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Sulfanylpropanoyl)-L-tyrosine is unique due to its specific combination of the sulfanylpropanoyl group with L-tyrosine. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications .

Properties

CAS No.

72636-16-9

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(3-sulfanylpropanoylamino)propanoic acid

InChI

InChI=1S/C12H15NO4S/c14-9-3-1-8(2-4-9)7-10(12(16)17)13-11(15)5-6-18/h1-4,10,14,18H,5-7H2,(H,13,15)(H,16,17)/t10-/m0/s1

InChI Key

HAMZHHYTTXMBKE-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCS)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCS)O

Origin of Product

United States

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